molecular formula C9H14N2O2 B2451037 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1250888-96-0

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2451037
CAS RN: 1250888-96-0
M. Wt: 182.223
InChI Key: ABGVZDVGKJGKSV-UHFFFAOYSA-N
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Description

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is a member of pyrazoles and a monocarboxylic acid . It is functionally related to a N-methylpyrazole .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can yield 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular weight of “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is 182.22 . The single crystals of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

“1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” is a powder with a melting point of 213-214°C . It is stored at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Pyrazole Derivatives in Medicine

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pyrazole Derivatives in Agriculture

In addition to their medical applications, pyrazoles are also used in agriculture . Their diverse biological activities make them useful in this field as well .

Preparation of Aminothiazoles

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is used as a reagent for the preparation of aminothiazoles . These compounds act as γ-secretase modulators .

Preparation of Amino-pyrido-indol-carboxamides

This compound is also used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .

Preparation of Pyridine Derivatives

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid is used in the synthesis of pyridine derivatives . These compounds act as TGF-β1 and active A signaling inhibitors .

Preparation of MK-2461 Analogs

This compound is used in the synthesis of MK-2461 analogs . These analogs act as inhibitors of c-Met kinase for the treatment of cancer .

Structural, Spectral, and Theoretical Investigations

The compound is also the subject of combined experimental and theoretical studies . These studies focus on understanding the properties of biologically important pyrazole-4-carboxylic acid derivatives .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit succinate dehydrogenase , a key enzyme in the citric acid cycle and the electron transport chain, which plays a crucial role in energy production in cells.

Mode of Action

It’s plausible that it interacts with its targets, possibly through binding to the active site of the enzyme, leading to inhibition of the enzyme’s activity . This interaction could result in changes in the metabolic processes within the cell.

Result of Action

The molecular and cellular effects of 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid’s action would likely be related to its potential inhibitory effect on succinate dehydrogenase . This could lead to a disruption in energy production within the cell, potentially leading to cell death or altered cellular function.

Safety and Hazards

The safety information for “1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid” includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

Future Directions

Pyrazoles have been studied for more than a century as an important class of heterocyclic compounds . They are the most important privileged scaffolds found in biologically active molecules and agrochemicals . The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . This class of compounds and its derivatives have been described as useful synthons of various heterocycles and has led to widespread interest in developing new strategies to access these valuable structures . Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

properties

IUPAC Name

1-butyl-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-4-5-11-7(2)8(6-10-11)9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGVZDVGKJGKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

1250888-96-0
Record name 1-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
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